molecular formula C17H17NO3S B14578953 Butanoic acid, 2-[(2-naphthalenylamino)thioxomethyl]-3-oxo-, ethyl ester CAS No. 61694-05-1

Butanoic acid, 2-[(2-naphthalenylamino)thioxomethyl]-3-oxo-, ethyl ester

Cat. No.: B14578953
CAS No.: 61694-05-1
M. Wt: 315.4 g/mol
InChI Key: WOVBTLLCGCACJS-UHFFFAOYSA-N
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Description

Butanoic acid, 2-[(2-naphthalenylamino)thioxomethyl]-3-oxo-, ethyl ester is a complex organic compound with a unique structure that includes a butanoic acid backbone, a naphthalenylamino group, and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butanoic acid, 2-[(2-naphthalenylamino)thioxomethyl]-3-oxo-, ethyl ester typically involves multi-step organic reactions. One common method includes the reaction of butanoic acid derivatives with naphthalenylamine and thioxomethylating agents under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The process may also involve purification steps such as recrystallization or chromatography to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 2-[(2-naphthalenylamino)thioxomethyl]-3-oxo-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution reagents: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions include various derivatives of butanoic acid, such as alcohols, amines, and substituted esters.

Scientific Research Applications

Butanoic acid, 2-[(2-naphthalenylamino)thioxomethyl]-3-oxo-, ethyl ester has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of butanoic acid, 2-[(2-naphthalenylamino)thioxomethyl]-3-oxo-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Butanoic acid, 2-methyl-, ethyl ester
  • Butanoic acid, 3-hydroxy-2,2-dimethyl-, ethyl ester
  • Butanoic acid, 2,2,3,3-tetramethyl-, ethyl ester

Uniqueness

Butanoic acid, 2-[(2-naphthalenylamino)thioxomethyl]-3-oxo-, ethyl ester is unique due to the presence of the naphthalenylamino and thioxomethyl groups, which impart distinct chemical and biological properties

Properties

CAS No.

61694-05-1

Molecular Formula

C17H17NO3S

Molecular Weight

315.4 g/mol

IUPAC Name

ethyl 2-(naphthalen-2-ylcarbamothioyl)-3-oxobutanoate

InChI

InChI=1S/C17H17NO3S/c1-3-21-17(20)15(11(2)19)16(22)18-14-9-8-12-6-4-5-7-13(12)10-14/h4-10,15H,3H2,1-2H3,(H,18,22)

InChI Key

WOVBTLLCGCACJS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(=O)C)C(=S)NC1=CC2=CC=CC=C2C=C1

Origin of Product

United States

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